4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone
CAS No.: 1443306-54-4
Cat. No.: VC13545654
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443306-54-4 |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H11F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9H,1H3 |
| Standard InChI Key | KQYIQZFSVWPVEJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound is 2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanone, reflecting its biphenyl core with a methoxy group at the 3-position and a trifluoroacetyl group at the para position of the adjacent phenyl ring. The canonical SMILES representation is COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F, which clarifies the connectivity of substituents.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃O₂ |
| Molecular Weight | 280.24 g/mol |
| CAS Number | 1443306-54-4 |
| XLogP3 | 3.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 35.5 Ų |
The trifluoromethyl group enhances the compound’s lipophilicity, as evidenced by its calculated XLogP3 value of 3.9, making it more soluble in organic solvents than non-fluorinated analogs.
Synthesis and Manufacturing
Synthetic Pathways
While no peer-reviewed studies explicitly detail the synthesis of 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone, analogous trifluoroacetophenones are typically synthesized via:
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Friedel-Crafts Acylation: Electrophilic substitution using trifluoroacetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) on a pre-functionalized biphenyl substrate .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling between a boronic acid-substituted phenyl ring and a trifluoroacetyl-containing aryl halide .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Friedel-Crafts Acylation | 60–75 | Regioselectivity issues, harsh conditions |
| Suzuki-Miyaura Coupling | 80–90 | Requires palladium catalysts, high cost |
A patent detailing the synthesis of related trifluoromethylvalerophenones highlights the importance of solvent selection in Grignard reactions, where 2-methyl-tetrahydrofuran improves yield and purity during organomagnesium intermediate formation . Similar solvent optimization could apply to this compound’s synthesis.
Applications in Research and Industry
Material Science
The compound’s rigid biphenyl structure and fluorine content make it a candidate for liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs). Fluorinated aromatics often exhibit high thermal stability and electron-withdrawing properties, critical for charge transport layers.
Analytical Characterization
Spectroscopic Data
Though experimental spectra for this compound are unpublished, predictions based on analogous structures include:
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¹H NMR (CDCl₃): δ 7.8–7.6 (m, 4H, aromatic), δ 7.4–7.2 (m, 3H, aromatic), δ 3.9 (s, 3H, OCH₃).
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¹³C NMR: δ 190.5 (C=O), 160.2 (C-OCH₃), 122–140 (aromatic carbons), 110–120 (CF₃).
Chromatographic Behavior
High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water) would likely show a retention time of 12–15 minutes, given its hydrophobicity.
Future Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug intermediates.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Material Applications: Testing in OLED prototypes to assess electroluminescence efficiency.
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